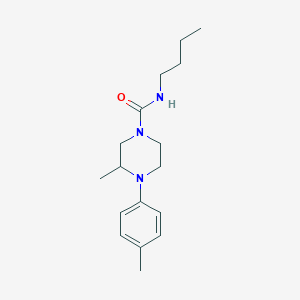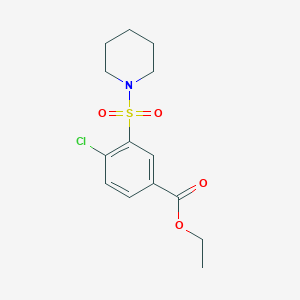
N-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CP-122,288, is a chemical compound that has been used in scientific research for various purposes. It belongs to the class of piperazine derivatives and has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of CP-122,288 is not fully understood, but it is believed to act as a selective antagonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It may also act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, CP-122,288 has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive enhancing effects.
実験室実験の利点と制限
CP-122,288 has several advantages for use in lab experiments. It is a highly selective compound that acts on specific neurotransmitter systems, which allows for the investigation of the role of these systems in various physiological and behavioral processes. Additionally, it has been shown to have relatively low toxicity and few side effects in animal models. However, one limitation of CP-122,288 is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of CP-122,288. One area of interest is the investigation of its potential as a treatment for various psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and the role of specific neurotransmitter systems in mediating its effects. Finally, there is potential for the development of new compounds based on the structure of CP-122,288 that may have improved pharmacological properties and therapeutic potential.
合成法
CP-122,288 can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 4-methylpiperazine, followed by the addition of acetic anhydride and triethylamine. Another method involves the reaction of 3-chlorobenzoyl isocyanate with 4-methylpiperazine, followed by the addition of acetic anhydride. The purity of the synthesized compound can be ensured through various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
CP-122,288 has been used in scientific research for a variety of purposes, including as a potential treatment for anxiety, depression, and schizophrenia. It has also been studied for its potential as a cognitive enhancer and as a tool for investigating the role of certain neurotransmitters in the brain. CP-122,288 has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects may be due to its ability to modulate the activity of certain neurotransmitters such as serotonin and dopamine.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAGHBQUCXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)


![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)


![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)